

Chemical properties and stability of Oxyphencyclimine Hydrochloride in solution

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Compound of Interest		
Compound Name:	Oxyphencyclimine Hydrochloride	
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An In-depth Technical Guide to the Chemical Properties and Stability of **Oxyphencyclimine Hydrochloride** in Solution

Introduction

Oxyphencyclimine hydrochloride is a synthetic tertiary amine and an antimuscarinic agent known for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2][3] It functions by binding to and blocking muscarinic receptors on smooth muscle, leading to muscle relaxation and a reduction in gastric acid secretion.[1][2][4] This guide provides a comprehensive overview of the chemical properties and stability of Oxyphencyclimine Hydrochloride in solution, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Oxyphencyclimine Hydrochloride is a white to off-white solid.[5][6] Its fundamental chemical and physical properties are summarized below, providing essential data for formulation and analytical development.



Property	Value	Reference
Chemical Name	(1-methyl-5,6-dihydro-4H- pyrimidin-2-yl)methyl 2- cyclohexyl-2-hydroxy-2- phenylacetate;hydrochloride	[1][2]
Molecular Formula	C20H29CIN2O3	[1][2][3][7]
Molecular Weight	380.91 g/mol	[3][5][6][8]
CAS Number	125-52-0	[2][3][5][6]
Appearance	White to off-white solid	[5][6]
Melting Point	231-232 °C (with decomposition)	[6]
pKa (Strongest Acidic)	11.54	[4][7]
pKa (Strongest Basic)	9.27	[4][7]
Solubility	>57.1 μg/mL (at pH 7.4)	[1]
DMSO: ≥ 30 mg/mL	[5]	

Stability Profile in Solution

The stability of a pharmaceutical compound in solution is critical for its efficacy, safety, and shelf-life.[9] **Oxyphencyclimine hydrochloride** is susceptible to degradation, particularly through hydrolysis, in the presence of heat and moisture.[6]

Factors Affecting Stability

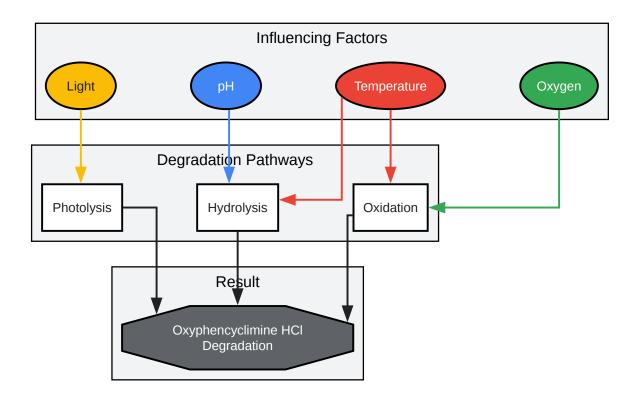
Several environmental factors can influence the degradation rate of **Oxyphencyclimine Hydrochloride** in solution. Understanding these factors is crucial for developing stable formulations.

• pH: The pH of a solution can significantly impact the stability of drugs, influencing the ionization state and catalyzing degradation reactions like hydrolysis and oxidation. For many ester-containing compounds, degradation is pH-dependent.[10] While specific pH-rate



profiles for **Oxyphencyclimine Hydrochloride** are not readily available, similar compounds often exhibit maximum stability in the slightly acidic pH range.[11]

- Temperature: Elevated temperatures accelerate chemical degradation reactions.[12] Long-term storage of **Oxyphencyclimine Hydrochloride** solutions is recommended at refrigerated or frozen temperatures (-20°C to -80°C) to minimize degradation.[3][5]
- Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[13] It is recommended to store Oxyphencyclimine Hydrochloride solutions protected from light.[5]
- Oxidation: While hydrolysis is a more common degradation pathway for esters, oxidation can also occur, often mitigated by storing the compound in the absence of oxygen and light, or by using antioxidants.[10]



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Caption: Factors influencing the degradation of Oxyphencyclimine HCl.

Degradation Pathways



The primary anticipated degradation pathway for **Oxyphencyclimine Hydrochloride** is hydrolysis of the ester linkage, yielding α -cyclohexyl- α -phenylglycolic acid and (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanol. This reaction can be catalyzed by both acidic and basic conditions.[10]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.[14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its sensitivity and resolving power.[14][15]

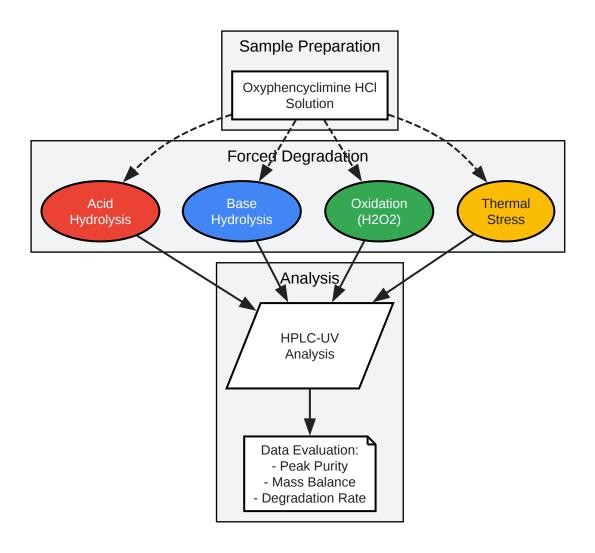
General Stability-Indicating HPLC Method

While a specific validated HPLC method for **Oxyphencyclimine Hydrochloride** is not detailed in the provided literature, a general protocol can be established based on methods for similar compounds and best practices.[16]

- 1. Chromatographic Conditions:
- Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.3-3.2) and an organic solvent like acetonitrile or methanol.[16] The ratio is optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/minute.[16][17]
- Detection: UV detector set at a wavelength where both the parent drug and potential degradants have significant absorbance (e.g., 225 nm).
- Column Temperature: Maintained at a constant temperature, such as 25°C or 30°C.[16]
- 2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug is subjected to stress conditions to induce degradation.
- Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.



- Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Expose the solid drug or drug solution to dry heat.
- Photolytic Degradation: Expose the drug solution to UV light.
- 3. Sample Analysis: Samples from the forced degradation studies are injected into the HPLC system. The resulting chromatograms should show adequate separation between the peak for **Oxyphencyclimine Hydrochloride** and the peaks of any degradation products formed.



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Caption: Workflow for a forced degradation stability study.

Conclusion

Oxyphencyclimine Hydrochloride is a stable solid but is susceptible to degradation in solution, primarily through hydrolysis, which is influenced by pH, temperature, and light. To ensure the quality and efficacy of liquid formulations, it is imperative to characterize the stability profile of the drug. This involves conducting forced degradation studies and developing a validated, stability-indicating analytical method, such as HPLC, to monitor the drug and its degradation products over time. The data presented in this guide serves as a foundational resource for formulation scientists and analytical chemists working with this compound.

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